alpha-Eleostearic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-WPOADVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897457 | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-23-0 | |
| Record name | α-Eleostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eleostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ELEOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Significance of Conjugated Fatty Acids in Biological Systems
Conjugated fatty acids (CFAs) are positional and geometric isomers of polyunsaturated fatty acids. mdpi.com Unlike their non-conjugated counterparts, the double bonds in CFAs are separated by a single carbon-carbon bond. mdpi.com This structural arrangement confers unique chemical properties and biological activities.
Within this class, conjugated linoleic acids (CLAs) have been extensively studied and are known for a range of potential health benefits, including anti-carcinogenic and anti-atherogenic effects observed in animal models. researchgate.netanimbiosci.org They are found predominantly in meat and dairy products from ruminant animals. researchgate.net
More recently, research has expanded to include conjugated linolenic acids (CLnAs), a group of isomers of octadecatrienoic acid. nih.gov These fatty acids, including alpha-eleostearic acid, are being investigated for their potential roles in various biological processes. nih.govjuniperpublishers.com Studies suggest that some CLnAs may be converted into CLA within the body. nih.govnih.gov The unique structures of CLnAs are believed to be responsible for their distinct biological activities, which can differ from those of CLAs. jst.go.jp
Alpha Eleostearic Acid: a Conjugated Trienoic Fatty Acid Isomer
Alpha-eleostearic acid (α-ESA) is a specific isomer of conjugated linolenic acid. mdpi.comnih.gov Its chemical structure is defined as (9Z,11E,13E)-octadeca-9,11,13-trienoic acid, which means it is an 18-carbon fatty acid with three conjugated double bonds at the 9th, 11th, and 13th carbon positions. mdpi.comjst.go.jpnih.gov The "Z" and "E" notations refer to the cis and trans geometric configurations of the double bonds, respectively. nih.gov
This specific arrangement of alternating single and double bonds is what classifies it as a conjugated trienoic fatty acid. jst.go.jpoup.com This structure is responsible for its high degree of unsaturation and reactivity. cymitquimica.com For instance, its ability to polymerize when exposed to air makes it a valuable component in the production of drying oils used in paints and inks. cymitquimica.commdpi.com
The molecular formula for this compound is C₁₈H₃₀O₂. cymitquimica.com It is a positional and geometric isomer of alpha-linolenic acid (an omega-3 fatty acid) and is structurally distinct from other CLnA isomers like punicic acid and catalpic acid due to the specific configuration of its double bonds. jst.go.jpscielo.brjscimedcentral.com
Prevalent Natural Occurrence in Plant Seed Oils
Advanced Investigations into Anticarcinogenic Effects
The anticarcinogenic properties of α-ESA are attributed to its ability to modulate fundamental cellular processes that are typically dysregulated in cancer. nih.gov These include the inhibition of cellular proliferation, the induction of programmed cell death, and the disruption of the cell division cycle.
Cellular Growth Inhibition and Apoptosis Induction Pathways
This compound has demonstrated a capacity to both halt the growth of malignant cells and trigger their self-destruction through apoptosis. These dual actions are orchestrated through intricate signaling cascades.
This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. aacrjournals.orgbiomedpharmajournal.org In studies involving ER-negative MDA-MB-231 and ER-positive MDA-ERα7 human breast cancer cells, α-ESA inhibited proliferation in a dose-dependent manner. aacrjournals.orgnih.gov One proposed mechanism involves the generation of reactive oxygen species (ROS) and lipid peroxidation, which can impede cancer cell growth. aacrjournals.orgoup.com This is supported by findings where the growth-inhibitory effects of α-ESA on breast cancer cells were nullified by the presence of an antioxidant, α-tocotrienol. aacrjournals.orgnih.gov Furthermore, α-ESA can modulate signaling pathways crucial for proliferation. For instance, in MCF-7 breast cancer cells, it has been shown to suppress proliferation by activating Peroxisome Proliferator-Activated Receptor γ (PPARγ) and inhibiting the ERK 1/2 pathway. nih.govmdpi.com
A key feature of α-ESA's anticancer activity is its ability to induce apoptosis. Treatment with α-ESA has led to significant levels of apoptosis (70-90%) in both MDA-MB-231 and MDA-ERα7 breast cancer cells. aacrjournals.orgnih.gov The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. aacrjournals.orgresearchgate.net This is characterized by the loss of mitochondrial membrane potential and the subsequent translocation of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus. aacrjournals.orgnih.govresearchgate.net
In colon cancer cells such as DLD-1, α-ESA induces apoptosis associated with DNA fragmentation and increased caspase activity. oup.com In breast cancer cells, α-ESA treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade. nih.govnih.gov The activation of executioner caspases, such as caspase-3 and caspase-9, has also been observed, which are responsible for the biochemical and morphological changes seen in apoptotic cells. oup.comresearchgate.net In SKBR3 and T47D breast cancer cells, the apoptotic effect is mediated by the Akt/BAD/Bcl-2 pathway. nih.govspandidos-publications.com
Table 1: Effects of this compound on Malignant Cell Lines
Cell Cycle Regulatory Mechanisms
Beyond triggering cell death, α-ESA disrupts the orderly progression of the cell cycle, a process essential for tumor growth. By forcing a halt at critical checkpoints, it prevents cancer cells from successfully dividing.
This compound has been found to cause cell cycle arrest at the G0/G1 checkpoint in breast cancer cell lines, including SKBR3 and T47D. spandidos-publications.comresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs. The underlying mechanism involves the modulation of key regulatory proteins. For example, studies have shown that α-ESA can inhibit the Akt/GSK-3β survival pathway, which is involved in cell cycle progression. mdpi.comspandidos-publications.com
In addition to G1 arrest, α-ESA can also induce a blockade at the G2/M transition, which is the final checkpoint before mitosis. biomedpharmajournal.orgspandidos-publications.com This effect has been clearly demonstrated in MDA-MB-231 and MDA-ERα7 breast cancer cells, where treatment with α-ESA led to a significant increase in the percentage of cells in the G2/M phase. aacrjournals.orgnih.gov In SKBR3 and T47D cells, α-ESA also induced arrest at this phase. spandidos-publications.comresearchgate.net This G2/M block is a common mechanism shared by α-ESA and extracts from bitter melon, the plant from which it is often sourced. biomedpharmajournal.org The arrest prevents damaged cells from dividing and propagating.
Table 2: Cell Cycle Regulatory Effects of this compound
Comprehensive Signaling Pathway Modulation
The biological effects of this compound are mediated through its interaction with multiple key signaling pathways within the cell. These intricate molecular mechanisms collectively contribute to its observed anti-tumor activities.
This compound has been shown to interfere with the signaling of the Human Epidermal Growth Factor Receptor (HER) family, specifically HER2 and HER3. spandidos-publications.com In breast cancer cell lines, such as SKBR3 and T47D, treatment with α-ESA resulted in a dose-dependent decrease in the protein levels of both HER2 and HER3. spandidos-publications.com The HER2/HER3 heterodimer is a potent activator of downstream signaling pathways that promote cell growth and survival. By reducing the expression of these receptors, α-ESA effectively curtails this pro-tumorigenic signaling cascade. nih.govspandidos-publications.com This disruption of HER2/HER3 signaling is a key mechanism behind the anti-proliferative and apoptotic effects of α-ESA in breast cancer cells, particularly those that overexpress HER2. nih.govspandidos-publications.com
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is often dysregulated in cancer. This compound has been demonstrated to inhibit this pathway in breast cancer cells. spandidos-publications.com Treatment with α-ESA leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. nih.govspandidos-publications.com This inhibition of Akt phosphorylation is, in part, due to the activation of the tumor suppressor protein PTEN, which opposes the action of PI3K. nih.govspandidos-publications.com
Downstream of Akt, α-ESA also affects the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3β). spandidos-publications.com Reduced phosphorylation of GSK-3β, coinciding with decreased Akt phosphorylation, suggests that the antitumor activity of α-ESA involves the inhibition of the PI3K/Akt/GSK-3β survival pathway. nih.govspandidos-publications.com This pathway interrogation contributes to the induction of apoptosis and inhibition of cell growth observed in cancer cells treated with α-ESA. mdpi.comnih.gov
Table 1: Impact of α-Eleostearic Acid on the PI3K/Akt/GSK-3β Pathway
| Target Protein | Effect of α-ESA Treatment | Observed Outcome in Breast Cancer Cells | Reference |
|---|---|---|---|
| HER2/HER3 | Reduced protein expression | Inhibition of downstream signaling | nih.govspandidos-publications.com |
| PTEN | Increased phosphorylation (activation) | Opposition of PI3K action | nih.govspandidos-publications.com |
| Akt | Decreased phosphorylation (inactivation) | Inhibition of cell survival signals | nih.govspandidos-publications.com |
| GSK-3β | Decreased phosphorylation | Involvement in antitumor activity | spandidos-publications.com |
This compound has been found to induce autophagy-dependent cell death by targeting the Akt/mTOR signaling axis. spandidos-publications.comnih.gov In human cervical cancer (HeLa) cells, α-ESA treatment led to the inhibition of phosphorylated Akt and p70S6K, a downstream effector of mTOR. nih.govacs.org This inhibition of the Akt/mTOR pathway is a key trigger for the induction of autophagy. mdpi.com
The process of autophagy, characterized by the formation of autophagosomes, was confirmed in α-ESA-treated cells through the increased conversion of LC3-I to LC3-II and by monodansylcadaverine (MDC) staining. nih.govacs.org While autophagy can sometimes act as a protective mechanism for cells, in the context of α-ESA treatment, excessive autophagy appears to contribute to cell death. nih.gov The generation of reactive oxygen species (ROS) by α-ESA also plays a role in this process, further influencing the Akt/mTOR pathway and the progression of both apoptosis and autophagy. nih.govacs.org
This compound is a known agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation, apoptosis, and lipid metabolism. nih.govoup.com In MCF-7 breast cancer cells, α-ESA has been shown to up-regulate PPARγ mRNA expression, as well as its DNA-binding and transcriptional activities. nih.gov
The activation of PPARγ by α-ESA has several downstream consequences. It has been linked to the up-regulation of the tumor suppressor protein p53 and its target gene p21, which can lead to cell cycle arrest. nih.gov Furthermore, PPARγ activation by α-ESA can induce apoptosis through the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2. nih.gov In human umbilical vein endothelial cells (HUVEC), α-ESA-mediated PPARγ activation has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. oup.com
The ERK1/2 MAPK pathway is another crucial signaling cascade involved in cell proliferation and survival. This compound has been shown to inhibit this pathway in certain cancer cell lines. mdpi.combiomedpharmajournal.org In MCF-7 breast cancer cells, the anti-proliferative activity of α-ESA is associated with the inhibition of ERK1/2 phosphorylation. mdpi.com This inhibition of the ERK1/2 pathway appears to be mediated, at least in part, through the activation of PPARγ. mdpi.com
In contrast, in HeLa cells, α-ESA treatment has been observed to increase the phosphorylation of ERK1/2, which contributes to the induction of autophagy-mediated cell death. acs.orgbiomedpharmajournal.org This suggests that the effect of α-ESA on the ERK1/2 pathway may be cell-type specific.
Nuclear Factor Kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. elsevier.es Dysregulation of NF-κB signaling is common in many cancers. This compound has been shown to suppress NF-κB signaling. elsevier.es This suppression is thought to be mediated through the activation of PPARs. elsevier.es Since α-ESA is an agonist of PPARγ and is metabolized to conjugated linoleic acid (CLA), a ligand for PPAR-β, it can inhibit NF-κB activation. nih.gov By inhibiting the degradation of IκB, an inhibitor of NF-κB, α-ESA prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6. elsevier.esnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Conjugated linoleic acid | |
| IκB | |
| IL-6 | |
| TNF-α | |
| p21 | |
| p53 | |
| p70S6K | |
| Bax | |
| Bcl-2 | |
| LC3-I | |
| LC3-II |
Tumor Suppressor Protein p53 Signaling Pathway Involvement
Research indicates that α-eleostearic acid can induce apoptosis in cancer cells, at least in part, through the p53 signaling pathway. nih.gov In studies on MCF-7 breast cancer cells, treatment with α-ESA led to an increase in the levels of the tumor suppressor protein p53 and its downstream target, p21. nih.gov This upregulation of p53 is significant as it can halt the cell cycle and trigger apoptosis. nih.gov The pro-apoptotic protein Bax also showed increased expression, while the anti-apoptotic protein Bcl-2 was reduced, further supporting the role of the p53 pathway in α-ESA-induced cell death. nih.gov Additionally, a decrease in the expression of procaspase-9 was observed, suggesting its activation in the apoptotic cascade initiated by α-ESA. nih.gov These findings collectively suggest that α-ESA's anti-cancer activity involves the modulation of the p53 signaling pathway to favor apoptosis. nih.govresearchgate.net
Interleukin-17 (IL-17) Signaling Pathway Linkages
The Interleukin-17 (IL-17) signaling pathway, which is crucial in inflammatory responses, has also been linked to the cellular effects of α-eleostearic acid. genome.jpresearchgate.net In a study investigating the effects of goose parvovirus infection, differentially expressed genes were found to be associated with the IL-17 signaling pathway (hsa04657). frontiersin.org This pathway, along with others related to programmed cell death, was activated during the infection. frontiersin.org Notably, the study also highlighted the role of Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) in incorporating α-eleostearic acid into lipids, a process that can trigger ferroptosis. researchgate.netfrontiersin.org While direct studies extensively detailing the interaction between α-ESA and the IL-17 pathway are still emerging, these findings suggest a potential connection between α-ESA's metabolic effects and inflammatory signaling. researchgate.netfrontiersin.org In diabetic rats, α-eleostearic acid administration helped restore the increased expression of inflammatory cytokines like TNF-α and IL-6, which are associated with inflammatory states. elsevier.es
Oxidative Stress-Dependent Antitumor Mechanisms
Lipid Peroxidation as a Primary Mechanism of Action
A primary mechanism behind the anti-tumor effects of α-eleostearic acid is the induction of lipid peroxidation. oup.comnih.gov This process involves the oxidative degradation of lipids, leading to cell damage. Studies have shown that α-ESA's ability to inhibit the proliferation of breast cancer cells and induce apoptosis is dependent on oxidation. aacrjournals.org When breast cancer cells were treated with α-ESA in the presence of the antioxidant α-tocotrienol, the growth-inhibitory and apoptotic effects of α-ESA were negated. aacrjournals.org Similarly, the antioxidant α-tocopherol suppressed oxidative stress and apoptosis in DLD-1 human colon cancer cells treated with α-ESA, further implicating lipid peroxidation in its mechanism of action. oup.comnih.gov The accumulation of toxic lipid peroxidation products is a hallmark of α-ESA-induced cell death. foxchase.org
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
This compound induces significant mitochondrial dysfunction, a key element of its cytotoxic effects. aacrjournals.orgresearchgate.net Treatment with α-ESA leads to a disruption of the mitochondrial membrane potential (Δψm) in breast cancer cells. aacrjournals.orgresearchgate.net This loss of membrane potential is a critical event in the intrinsic pathway of apoptosis. The generation of reactive oxygen species (ROS) is closely linked to this mitochondrial damage. nih.govnih.gov Studies have demonstrated that α-ESA treatment induces the generation of ROS, and the use of ROS scavengers can modulate the cellular response to α-ESA. nih.govresearchgate.net For instance, the ROS scavenger N-acetyl-l-cysteine (NAC) was shown to influence the phosphorylation of proteins downstream of mTOR signaling and enhance the conversion of LC3 I to LC3 II, indicating a complex interplay between ROS, apoptosis, and autophagy in cells treated with α-ESA. nih.gov Mitochondrial ROS generation appears to be a crucial step in the cascade of events leading to cell death initiated by α-ESA. researchgate.net
Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) Translocation
The mitochondrial dysfunction induced by α-eleostearic acid precipitates the translocation of pro-apoptotic factors from the mitochondria to the nucleus. aacrjournals.orgresearchgate.net Specifically, α-ESA treatment causes the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondrial intermembrane space. aacrjournals.orgresearchgate.netnih.gov Once in the nucleus, these proteins contribute to caspase-independent cell death by promoting chromatin condensation and DNA fragmentation. nih.govheartcenter.org.tw The translocation of AIF and EndoG has been observed in breast cancer cells following α-ESA treatment, providing a direct link between the mitochondrial damage and the nuclear events of apoptosis. researchgate.netaacrjournals.orgresearchgate.net This process highlights a caspase-independent pathway through which α-ESA can execute cancer cells. heartcenter.org.tw
Ferroptosis Induction via Cellular Lipid Incorporation
Beyond apoptosis, α-eleostearic acid is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid hydroperoxides. foxchase.orgmedchemexpress.com α-ESA is incorporated into cellular lipids, particularly neutral lipids, through the action of enzymes like Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1). researchgate.netlipotype.com This incorporation of the conjugated fatty acid into cellular membranes makes the cells susceptible to lipid peroxidation, a key event in ferroptosis. researchgate.netacs.org The cell death induced by α-ESA can be suppressed by ferroptosis inhibitors such as ferrostatin-1 (Fer-1) and the iron chelator deferoxamine, confirming the role of this specific cell death pathway. medchemexpress.comlipotype.com Interestingly, α-ESA-induced ferroptosis does not appear to involve the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a canonical target in ferroptosis, suggesting a noncanonical induction mechanism. foxchase.orgacs.org
Antioxidant Mechanisms and Efficacy
This compound demonstrates notable antioxidant properties through various mechanisms, contributing to its potential health benefits. medchemexpress.commdpi.com
Free Radical Scavenging and Chain Termination Properties
As a conjugated linolenic acid, α-eleostearic acid is a potent antioxidant that can reduce the formation of free radicals by terminating radical chain reactions. researchgate.net The presence of conjugated double bonds in its structure allows it to effectively scavenge free radicals. researchgate.net This process involves the donation of a hydrogen atom to a free radical, which in turn neutralizes the radical and stops the cascade of oxidative damage. researchgate.net This chain-terminating antioxidant activity helps to inhibit lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage. mdpi.comoup.com Studies have shown that α-eleostearic acid can effectively reduce lipid peroxidation in various biological membranes. mdpi.commdpi.com
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., GPx, SOD)
Beyond its direct free radical scavenging, α-eleostearic acid also enhances the body's own antioxidant defense systems. researchgate.net Research indicates that α-eleostearic acid can promote the production and activity of key antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD). medchemexpress.comresearchgate.net In studies involving oxidative stress induced by sodium arsenite in rats, treatment with α-eleostearic acid led to the restoration of the activities of these crucial enzymes. researchgate.netnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then neutralized by GPx and catalase. tandfonline.comresearchgate.net By bolstering these endogenous antioxidant enzymes, α-eleostearic acid helps to mitigate the damaging effects of reactive oxygen species. researchgate.net
Comparative Antioxidant Potency against Oxidative Insults
The antioxidant efficacy of α-eleostearic acid has been compared to other fatty acids, particularly its isomer, punicic acid. In a study evaluating their effects against sodium arsenite-induced oxidative stress, α-eleostearic acid was found to have a more predominant antioxidant activity than punicic acid. researchgate.netnih.gov This superior potency is attributed to its higher content of trans double bonds, which contributes to greater stability and antioxidant capacity. scielo.br Both α-eleostearic acid and punicic acid were effective in normalizing the altered biochemical parameters associated with oxidative stress, but α-eleostearic acid demonstrated a stronger effect. researchgate.netnih.gov Furthermore, research comparing α-eleostearic acid to conjugated linoleic acid (CLA) has shown that α-ESA exhibits a stronger antitumor effect, which is linked to its ability to induce lipid peroxidation in cancer cells. oup.com
Anti-inflammatory Properties and Immunomodulation
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in various studies. plos.orgresearchgate.net These properties are largely attributed to its interaction with key signaling pathways and transcription factors involved in the inflammatory response. plos.orgmdpi.com
One of the primary mechanisms behind its anti-inflammatory action is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation. plos.orgnih.gov By acting as a natural agonist for PPARγ, α-eleostearic acid can suppress the activity of pro-inflammatory transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). plos.orgmdpi.com This inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines and enzymes. mdpi.commdpi.com
Research has shown that dietary α-eleostearic acid can ameliorate experimental inflammatory bowel disease (IBD) in mice. plos.orgnih.gov This effect is mediated through both PPARγ-dependent and -independent pathways, resulting in reduced macrophage infiltration and a significant impediment to the progression of IBD-related symptoms. plos.orgnih.gov The anti-inflammatory effects of α-eleostearic acid are also linked to its ability to be metabolized into conjugated linoleic acid (CLA), which can also act as a ligand for PPARs. mdpi.com
Metabolic Regulatory Research
The metabolic regulatory effects of α-eleostearic acid are an active area of investigation, with a particular focus on its role as a signaling molecule that influences lipid and glucose metabolism.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (PPARα, PPARγ)
This compound has been identified as a natural agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govelsevier.es These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation. mdpi.comfrontiersin.org
PPARγ Agonism: As a PPARγ agonist, α-eleostearic acid has been shown to inhibit the growth of breast cancer cells. nih.gov Studies have demonstrated that α-ESA treatment increases the expression of PPARγ mRNA, enhances its DNA binding and transcriptional activity, and promotes its translocation to the nucleus in MCF-7 breast cancer cells. nih.govmdpi.com This activation of PPARγ is also associated with the inhibition of the ERK1/2 MAPK signaling pathway, further contributing to its anti-proliferative effects. nih.gov In the context of inflammatory bowel disease, the activation of PPARγ by α-eleostearic acid is a key mechanism for its therapeutic effects. plos.orgnih.gov
PPARα Agonism: In vitro studies have shown that α-eleostearic acid can activate PPARα. elsevier.es PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, and its activation leads to increased fatty acid oxidation. frontiersin.org This suggests that α-eleostearic acid may play a role in reducing body fat and improving glucose tolerance. elsevier.es The activation of PPARα has also been linked to the protection of pancreatic beta cells. elsevier.es
Table 1: Summary of Research Findings on the Biological Activities of this compound
| Biological Activity | Key Molecular Mechanism | Experimental Model | Research Finding | Citation |
|---|---|---|---|---|
| Antioxidant | Free Radical Scavenging, Chain Termination | In vitro assays | Reduces formation of free radicals and inhibits lipid peroxidation. | mdpi.comresearchgate.net |
| Modulation of Endogenous Antioxidant Enzymes | Rat model of oxidative stress | Increases activity of GPx and SOD. | medchemexpress.comresearchgate.net | |
| Comparative Potency | Rat model of oxidative stress | More potent antioxidant than punicic acid. | researchgate.netnih.gov | |
| Anti-inflammatory | PPARγ Agonism, NF-κB Inhibition | Mouse model of IBD | Ameliorates experimental IBD by reducing inflammation. | plos.orgnih.gov |
| Metabolic Regulation | PPARγ Agonism | Breast cancer cell lines (MCF-7) | Inhibits cell proliferation and induces apoptosis. | nih.gov |
| PPARα Agonism | In vitro cell models (H4IIEC3, CHOK1) | Activates PPARα, suggesting a role in fatty acid oxidation. | elsevier.es |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Punicic acid |
| Glutathione peroxidase (GPx) |
| Superoxide dismutase (SOD) |
| Sodium arsenite |
| Conjugated linoleic acid (CLA) |
| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) |
| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) |
Influence on Glucose Homeostasis and Insulin (B600854) Signaling
This compound (α-ESA), a conjugated linolenic acid, has been investigated for its potential role in regulating blood sugar levels and insulin function. Research suggests that α-ESA may exert hypoglycemic effects, partly through its action as an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα). elsevier.es PPARα agonists have been linked to the protection of pancreatic beta cells from overstimulation caused by high-fat diets, which can help prevent hyperinsulinemia-induced type 2 diabetes mellitus. elsevier.es
Studies involving α-ESA, often as a component of bitter gourd, have demonstrated its potential to positively influence glucose metabolism. For instance, α-ESA has been identified as a potential contributor to the hypoglycemic properties of bitter gourd. elsevier.es The mechanisms proposed for this effect include the inhibition of glucose absorption in the intestine and the promotion of insulin utilization by the liver. elsevier.es In studies on diabetic rats, α-eleostearic acid supplementation was found to significantly lower blood glucose levels. mdpi.com Furthermore, research on catalpic acid, another conjugated linolenic acid isomer, suggests that these compounds may improve fasting serum glucose and insulin levels through a PPARα-dependent mechanism. elsevier.es In vitro studies using 3T3-L1 adipocytes and HepG2 cells have shown that α-ESA can activate both PPARα and PPARγ nuclear receptors, which are crucial in regulating glucose tolerance and fatty acid oxidation. elsevier.es
| Study Type | Model System | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Review | General | Identified in bitter gourd as a potential hypoglycemic agent. | PPARα activation. elsevier.es | elsevier.es |
| Animal Study | Diabetic Rats | Significantly lowered blood TAG level. mdpi.com | Not specified. | mdpi.com |
| In Vitro | 3T3-L1 adipocytes and HepG2 cells | Activates PPARα and PPARγ nuclear receptors. elsevier.es | Direct activation of PPARs. elsevier.es | elsevier.es |
Modulation of Lipid Metabolism in Biological Systems
This compound has demonstrated significant effects on the metabolism of lipids. A comparative study in mice revealed that α-ESA, along with punicic acid, led to a significant decrease in the levels of triacylglycerol (TAG) in the liver. scispace.com This is in contrast to the effects of conjugated linoleic acid (CLA), which tended to increase liver TAG levels. scispace.com However, the study found no significant differences in plasma TAG, total cholesterol, high-density lipoprotein, and low-density lipoprotein cholesterol levels among the groups fed with α-ESA, punicic acid, CLA, and α-linolenic acid. scispace.com
The impact of α-ESA on lipid peroxidation is another critical aspect of its biological activity. In diabetic rats, supplementation with α-ESA was shown to significantly reduce LDL-lipid peroxidation as well as lipid peroxidation in erythrocyte membranes. mdpi.com This suggests a protective role against oxidative damage to lipids, which is often exacerbated in diabetic conditions. elsevier.esmdpi.com Another study comparing the antioxidant properties of α-ESA and punicic acid found that both could effectively mitigate oxidative stress induced by sodium arsenite, with α-eleostearic acid exhibiting a more potent effect. mdpi.com This superior antioxidant activity is attributed to its ability to scavenge hydroxyl radicals and inhibit lipid peroxidation. mdpi.com
| Study Model | Parameter Measured | Result | Reference |
|---|---|---|---|
| Mice | Liver Triacylglycerol (TAG) | Significantly decreased. scispace.com | scispace.com |
| Mice | Plasma Lipids (TAG, Cholesterol) | No significant differences observed. scispace.com | scispace.com |
| Diabetic Rats | LDL-Lipid Peroxidation | Significantly lowered. mdpi.com | mdpi.com |
| Diabetic Rats | Erythrocyte Membrane Lipid Peroxidation | Significantly lowered. mdpi.com | mdpi.com |
| Rats (Sodium Arsenite-induced stress) | Oxidative Stress & Lipid Peroxidation | Effectively decreased, more potent than punicic acid. mdpi.com | mdpi.com |
Central Nervous System (CNS) Protective Research through CISD2 Elevation
Emerging research has highlighted the neuroprotective potential of this compound, primarily through its ability to increase the expression of the CDGSH Iron-Sulfur Domain 2 (CISD2) protein. mdpi.comnih.gov CISD2 is a protein located on the outer mitochondrial membrane that plays a crucial role in maintaining mitochondrial integrity and function. imrpress.com Its expression levels are known to decrease in response to CNS injuries and diseases, leading to increased neuroinflammation and mitochondrial dysfunction. nih.govnih.gov
This compound has been shown to counteract this decline. mdpi.com Studies using mouse models of spinal cord injury found that wild bitter melon extract, which contains α-ESA, could rescue the injury-induced downregulation of CISD2 in the spinal cord. mdpi.com In vitro experiments on astrocyte cell lines demonstrated that α-ESA had an anti-inflammatory effect that was accompanied by an increase in CISD2 mRNA expression. mdpi.com
The protective mechanism of CISD2 elevation by α-ESA is linked to its role as an antagonist of Nuclear Factor kappa B (NF-κB). nih.govnih.gov NF-κB is a key regulator of inflammation, and its activation is a central event in the pathogenesis of many CNS disorders. nih.govresearchgate.net CISD2 has been shown to suppress NF-κB signaling, thereby mitigating the downstream inflammatory cascade and protecting against neuronal damage. nih.govnih.govresearchgate.net This makes α-ESA a promising natural compound for therapeutic strategies aimed at managing CNS injuries and neurodegenerative diseases by targeting the CISD2-NF-κB axis. nih.govnih.gov
| Research Model | Effect of α-Eleostearic Acid | Underlying Mechanism | Reference |
|---|---|---|---|
| Spinal Cord Injury (SCI) Mouse Model | Rescued SCI-induced CISD2 downregulation. mdpi.com | Anti-inflammatory effects associated with CISD2. mdpi.com | mdpi.com |
| LPS-stimulated Astrocyte Cell Line | Increased CISD2 mRNA expression. mdpi.com | Anti-inflammatory action. mdpi.com | mdpi.com |
| General CNS Injury/Disease Models (Review) | Elevates CISD2 levels. nih.govnih.gov | Acts as an NF-κB antagonist via CISD2, reducing neuroinflammation and mitochondrial dysfunction. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
Biosynthetic Pathways in Plant Systems
The formation of this compound (α-ESA), a conjugated fatty acid found in high concentrations in certain plant seed oils like tung oil and bitter melon seed oil, is a specialized metabolic process. nii.ac.jpmdpi.commdpi.com This pathway involves the modification of a common polyunsaturated fatty acid through the action of unique enzymes within specific subcellular compartments.
Enzymatic Elucidation: Role of Delta-12 Oleate Desaturase Variants (FAD2 and FADX)
The biosynthesis of α-eleostearic acid is catalyzed by divergent forms of the Δ12-oleate desaturase (FAD2) enzyme. pnas.orgdcu.ie The conventional FAD2 enzyme is responsible for converting oleic acid into linoleic acid. dcu.ie However, a variant of this enzyme, termed a fatty acid conjugase or FADX, is responsible for the subsequent and final step in α-ESA synthesis. mdpi.compnas.orgdcu.ie
The FADX enzyme acts on linoleic acid, converting its cis-Δ12 double bond into a system of conjugated double bonds, specifically trans-Δ11 and trans-Δ13, resulting in the formation of α-eleostearic acid (cis-9, trans-11, trans-13-octadecatrienoic acid). mdpi.compnas.org This enzymatic activity has been identified in plants that naturally accumulate conjugated fatty acids, such as tung (Aleurites fordii) and bitter melon (Momordica charantia). pnas.orgoup.com The introduction of the FADX gene into other plants, like soybean, has been shown to result in the production of α-eleostearic acid, confirming its central role in this biosynthetic pathway. pnas.org
| Enzyme | Function in α-ESA Biosynthesis |
| FAD2 (Δ12-oleate desaturase) | Catalyzes the conversion of oleic acid to linoleic acid, the precursor for α-ESA. dcu.ie |
| FADX (Fatty Acid Conjugase) | A variant of FAD2 that converts linoleic acid into α-eleostearic acid. mdpi.compnas.orgdcu.ie |
Precursor Identification: Linoleic Acid as the Acyl Donor
The direct precursor for the synthesis of α-eleostearic acid is linoleic acid. mdpi.compnas.org Research using radiolabeled precursors in developing seeds of Momordica charantia has demonstrated that linoleic acid is converted into α-eleostearic acid. pnas.org Specifically, it is the linoleic acid bound to phosphatidylcholine (PC) that serves as the substrate for the FADX enzyme. pnas.orgpsu.edu The conversion involves the modification of the existing cis-Δ12 double bond of the linoleic acid molecule. pnas.org
Subcellular Localization of Conjugase Activity in Microsomal Fractions
The enzymatic machinery responsible for the synthesis of α-eleostearic acid is located within the microsomal fraction of the cell. mdpi.com Microsomes are vesicles formed from the endoplasmic reticulum (ER) when cells are homogenized. nii.ac.jp In vitro assays using microsomal fractions isolated from developing seeds of Momordica charantia have shown the capacity to synthesize α-ESA. mdpi.com These studies confirm that the FADX enzyme, along with its substrate, is localized to the ER membranes. mdpi.comresearchgate.net This subcellular location is consistent with the biosynthesis of other fatty acids that undergo modification on phosphatidylcholine. aocs.org
Mechanism of Acyl Transfer from Phosphatidylcholine to Triacylglycerols
While α-eleostearic acid is synthesized on phosphatidylcholine (PC), it is ultimately stored in the form of triacylglycerols (TAGs) in oil bodies. mdpi.comnih.gov The transfer of α-ESA from PC to the TAG backbone is a critical step. Although the precise mechanisms can vary between plant species, it is understood to involve the removal of the conjugated fatty acid from PC and its subsequent incorporation into a diacylglycerol (DAG) molecule to form TAG. psu.edunih.gov
In plants engineered to produce α-ESA, such as soybean and Arabidopsis thaliana, a significant amount of the conjugated fatty acid remains in the PC and phosphatidylethanolamine (B1630911) fractions, suggesting a bottleneck in the transfer to TAG. nih.gov This contrasts with plants that naturally produce high levels of α-ESA, where it is efficiently channeled into TAG. nih.gov Enzymes like diacylglycerol acyltransferase (DGAT) are responsible for the final acylation of DAG to form TAG, and their specificity for substrates containing conjugated fatty acids is an important factor in the efficient accumulation of α-ESA in storage oils. cardiff.ac.ukpsu.edu The transfer can also be facilitated by phospholipid:diacylglycerol acyltransferase (PDAT), which directly transfers an acyl group from PC to DAG. aocs.org
In Vivo Metabolic Conversion in Animal Models
Transformation into Conjugated Linoleic Acid (CLA) Isomers (e.g., cis-9, trans-11 CLA)
In animal models, ingested α-eleostearic acid is rapidly and efficiently converted into a conjugated linoleic acid (CLA) isomer, specifically cis-9, trans-11 CLA. nii.ac.jpnih.gov This metabolic transformation has been observed in rats and mice. mdpi.comnih.gov
The conversion process involves the saturation of the Δ13 double bond of α-eleostearic acid. nih.gov This reaction is an NADPH-dependent enzymatic process that occurs predominantly in the liver. nii.ac.jpnih.govnih.gov Studies using tissue homogenates from the liver, kidney, and small intestine have demonstrated that the conversion to cis-9, trans-11 CLA occurs in the presence of NADPH. nih.gov Further research has identified that the cytochrome P450 (CYP) system, specifically the CYP4F13 enzyme in mouse hepatic microsomes, is the major enzyme responsible for this conversion. nih.govresearchgate.net The involvement of enteric bacteria in this conversion has been ruled out through studies on germ-free rats. nih.gov
| Animal Model | Finding |
| Rats | α-ESA is converted to cis-9, trans-11 CLA in the liver and plasma. nih.gov The conversion is a Δ13-saturation reaction by an NADPH-dependent enzyme. nih.gov |
| Mice | α-ESA is metabolized into cis-9, trans-11 CLA. mdpi.com The CYP4F13 enzyme in hepatic microsomes is primarily responsible for this conversion. nih.govresearchgate.net |
Investigation of NADPH-Dependent Enzymatic Reactions in Conversion
The conversion of α-eleostearic acid to cis-9, trans-11-conjugated linoleic acid is an enzymatic process dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netnii.ac.jp This reaction, known as a Δ13-saturation reaction, occurs primarily in the liver and to a lesser extent in the small intestine and kidney. nih.govtandfonline.comcapes.gov.br
Initial studies using tissue homogenates confirmed that the conversion is an enzyme-mediated process. nih.gov When α-ESA was incubated with liver, kidney, or small intestine mucous homogenates in the presence of NADPH, the formation of CLA was detected. nih.govcapes.gov.br The reaction showed a high preference for NADPH, as other coenzymes like NADP+, NADH, or NAD+ did not initiate the conversion. nii.ac.jp Further investigation revealed that the enzymatic activity was highest in the microsomal fraction of liver cells, which is a known site for major drug-metabolizing enzymes. nii.ac.jp
Subsequent research focused on identifying the specific enzyme system responsible for this conversion. Studies pointed towards the involvement of the cytochrome P450 (CYP) system. nih.govresearchgate.net The use of inhibitors provided significant clues. CYP4 inhibitors, such as 17-ODYA and HET0016, along with an inhibitor of the redox partner cytochrome P450 reductase (CPR), 2-chloroethyl ethyl sulfide (B99878) (CEES), all strongly inhibited the formation of CLA from α-ESA. nih.govjst.go.jp This indicated that the NADPH-dependent CPR/CYP4 system is central to the conversion process. nih.govnii.ac.jp
Table 1: Effect of Various Inhibitors on the Formation of Conjugated Linoleic Acid (CLA) from α-Eleostearic Acid (α-ESA)
| Inhibitor | Target Enzyme/System | Observed Effect on CLA Formation | Reference |
|---|---|---|---|
| 17-ODYA | CYP4 | High level of inhibition | nih.gov |
| HET0016 | CYP4 | High level of inhibition | nih.gov |
| 2-chloroethyl ethyl sulfide (CEES) | Cytochrome P450 Reductase (CPR) | High level of inhibition | nih.gov |
| Prostaglandin A1 (PGA1) | CYP4F | Strongest inhibitory effect | nih.gov |
| Lauric Acid | CYP4A and CYP4B1 | No inhibitory effect | nih.gov |
| Indomethacin | Cyclooxygenase (COX) | Slight inhibitory effect at high concentrations | nii.ac.jp |
| Niflumic Acid | Cyclooxygenase (COX) | Slight inhibitory effect at high concentrations | nii.ac.jp |
Tissue-Specific Metabolism and Distribution of Metabolites
Following oral administration, α-eleostearic acid is absorbed and rapidly converted to cis-9, trans-11-CLA. nih.govnii.ac.jp Studies in rats have shown that after administration of α-ESA, both α-ESA and its metabolite, cis-9, trans-11-CLA, can be detected in various organs and plasma. nih.gov
The primary site of this metabolic conversion is the liver. researchgate.nettandfonline.com Experiments using tissue homogenates from the liver, kidney, and small intestine demonstrated that all three tissues possess the enzymatic machinery to convert α-ESA to CLA, with the liver showing the most significant activity. nih.govtandfonline.com The enzymatic activity is specifically localized to the microsomal fraction of these cells. nii.ac.jp
The distribution of the enzymes involved, particularly the Cyp4 family, shows tissue-specific patterns. For instance, Cyp4a subfamily isoforms are found almost exclusively in the liver and kidney. nii.ac.jp Specifically, Cyp4a14 mRNA is predominantly detected in the liver, while Cyp4a10 and Cyp4a12a/b are highest in the kidney. nii.ac.jp Cyp4b1 mRNA is expressed almost entirely in the kidney. nii.ac.jp In contrast, Cyp4f13, identified as the key enzyme in the conversion, is expressed more ubiquitously across various tissues, with its highest expression in the liver. nii.ac.jp
Studies administering tung oil, which is rich in α-ESA, to mice showed that both α-ESA and cis-9, trans-11-CLA were present in the liver and serum three hours after administration. nii.ac.jp This confirms the rapid absorption and in vivo conversion of α-ESA. nii.ac.jp The resulting cis-9, trans-11-CLA is then incorporated into the lipids of these tissues. nih.gov In vitro studies using Caco-2 cells, a model for the intestinal barrier, have also demonstrated the uptake of α-ESA and its subsequent conversion and metabolism into cis-9, trans-11-CLA. cambridge.orgjuniperpublishers.com
Table 2: Specific Activity of α-ESA Conversion to CLA in Various Mouse Tissues
| Tissue | Specific Activity (nmol/min/g tissue) | Reference |
|---|---|---|
| Liver | Highest Activity | nii.ac.jptandfonline.com |
| Small Intestine | Detected Activity | nih.govtandfonline.com |
| Kidney | Detected Activity | nih.govtandfonline.com |
This table represents a qualitative summary based on referenced findings indicating the liver as the primary site of conversion.
Advanced Analytical Methodologies for Alpha Eleostearic Acid Research
Extraction and Isolation Techniques from Biological and Plant Matrices
The initial and critical step in the analysis of α-eleostearic acid is its efficient extraction and isolation from its natural sources, such as tung oil and other plant seeds. researchgate.netmdpi.com The choice of extraction method significantly influences the yield and purity of the target compound.
A common procedure for extracting lipids, including α-eleostearic acid, from seed kernels involves grinding the sample and using a solvent mixture. For instance, a solution of chloroform (B151607), hexane, and methanol (B129727) (in an 8:5:2 v/v/v ratio) has been successfully used to extract α-eleostearic acid from tung seeds. niscpr.res.in Following extraction, the solvent is typically evaporated under nitrogen gas. niscpr.res.in For non-esterified α-eleostearic acid preparation, saponification with potassium hydroxide (B78521) in methanol can be employed, followed by acidification and extraction with hexane. nii.ac.jp
In studies involving developing tung seeds, researchers have identified lipid-protein complexes containing eleostearic acid. researchgate.net Differential extraction techniques have been utilized to separate these complexes. It was found that a chloroform/methanol mixture extracts significantly more eleostearic acid compared to chloroform alone. researchgate.net Furthermore, treatment with proteinase K increases the amount of chloroform-extractable eleostearic acid, suggesting the breakdown of protein-lipid associations and freeing the fatty acid. researchgate.net
Supercritical fluid extraction (SFE) presents a solvent-free alternative for obtaining α-eleostearic acid-rich oil, which is particularly suitable for edible applications. researchgate.net Comparison of extraction methods for Manketti nut oil revealed that SFE and screw press extraction (SPE) yielded higher concentrations of α-eleostearic acid compared to solvent-based methods like Soxhlet and mechanical shaking. researchgate.net
Chromatographic Separation and Characterization
Once extracted, chromatographic techniques are indispensable for separating α-eleostearic acid from other fatty acids and for its detailed characterization.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas chromatography is a cornerstone technique for fatty acid analysis. mdpi.com Due to their low volatility, fatty acids like α-eleostearic acid must first be derivatized into more volatile forms, typically fatty acid methyl esters (FAMEs). nih.gov This conversion is often achieved through methylation with reagents like methanolic hydrogen chloride or sodium methoxide (B1231860) in methanol. nii.ac.jpoup.com However, care must be taken as some acidic reagents can cause stereomutation and double bond migration in conjugated fatty acids. aocs.org
GC coupled with a flame ionization detector (FID) is widely used for quantitative analysis. nih.gov For identification, GC is often paired with a mass spectrometer (GC-MS). academicjournals.org In the analysis of tung oil, GC-FID with a highly polar capillary column, such as a Supelcowax-10 or SP-2560, allows for the separation and quantification of α-eleostearic acid FAME. niscpr.res.inoup.commdpi.com The oven temperature is programmed to ramp up to ensure the elution of all fatty acid components. niscpr.res.in GC-MS, particularly with electron impact (EI) ionization, provides mass spectra that aid in the structural confirmation of the fatty acid. nii.ac.jpacademicjournals.org
Table 1: GC Columns and Conditions for α-Eleostearic Acid Analysis
| Column Type | Dimensions | Carrier Gas | Temperature Program | Detector | Reference |
|---|---|---|---|---|---|
| HP Innowax Capillary | 30 m x 0.32 mm x 0.5 µm | - | 150°C (1 min) to 210°C at 15°C/min, then to 250°C at 5°C/min (12 min) | FID | niscpr.res.in |
| Supelcowax-10 Fused Silica Capillary | 60 m x 0.32 mm i.d. | - | Programmed as previously described | FID | oup.com |
| Supelco SP-2560 | 100 m x 0.25 mm x 0.2 µm | Helium | - | MS/FID | mdpi.com |
| Supelco Omegawax 250 | 30 m x 0.25 mm x 0.25 µm | Helium | 70°C to 170°C at 10°C/min, then to 250°C at 1°C/min (1 min hold) | MS/FID | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for separating the geometric isomers of conjugated fatty acids, which can be challenging to resolve by GC alone. nih.govmdpi.com RP-HPLC can effectively separate α-eleostearic acid from its isomers, such as β-eleostearic acid. nih.gov
For instance, a C18 column with a mobile phase of methanol, water, and glacial acetic acid (85:15:0.01 by volume) has been used to resolve isomers of α-eleostearic acid. nih.gov Another study utilized a Kromasil 100-5C18 column with a mobile phase of propanol-2 and acetonitrile (B52724) to separate triglycerides containing various conjugated octadecatrienoic acid isomers, including α-eleostearic acid. mdpi.combsuedu.ru Detection is often performed using a UV or diode array detector (DAD), taking advantage of the strong UV absorbance of the conjugated double bond system in α-eleostearic acid. researchgate.netnih.gov
Table 2: HPLC Conditions for Isomer Separation of α-Eleostearic Acid and its Triglycerides
| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
|---|---|---|---|---|---|
| Waters Symmetry C18 (25 x 0.46 cm) | Methanol/Water/Glacial Acetic Acid (85:15:0.01 by volume) | 1 ml/min | UV (205, 235, 270 nm) | Separation of α-eleostearic acid isomers | nih.gov |
| Kromasil 100-5C18 (4.6 x 250 mm) | 35% Propanol-2 and 65% Acetonitrile | 1 mL/min | DAD (270 nm), MS | Separation of triglycerides of Momordica charantia seed oil | bsuedu.ru |
| Kromasil 100-5C18 (4.6 x 250 mm) | 33% Propanol-2 and 67% Acetonitrile | 1 mL/min | DAD (270 nm) | Separation of triglycerides of Vernicia montana seed oil | mdpi.com |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Untargeted Metabolomics
Untargeted metabolomics using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful approach for the comprehensive analysis of metabolites in biological systems. researchgate.netbohrium.com This technique offers high specificity and reliability for identifying and quantifying a wide range of compounds, including α-eleostearic acid, in complex mixtures without prior targeting. nih.gov
In a study aimed at halal authentication of beef sausages, LC-Orbitrap HRMS was used in an untargeted approach to identify biomarkers for pork adulteration. nih.gov α-Eleostearic acid was identified as one of the discriminating metabolites that could serve as an indicator for the presence of pork. nih.govnih.gov The methodology typically involves reversed-phase chromatography, for example with a C8 or C18 column, coupled to an Orbitrap mass spectrometer, which provides high mass accuracy for confident compound identification. nih.govnih.gov
Comprehensive Dual Liquid Chromatography with Quadruple Mass Spectrometry (LC²MS⁴)
For highly complex samples like seed oil triacylglycerols (TAGs), one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional liquid chromatography (2D-LC) offers enhanced peak capacity and separation power. A particularly advanced setup is the comprehensive dual liquid chromatography with quadruple mass spectrometry (LC²MS⁴), which employs multiple detectors, including dual parallel mass spectrometry, across both dimensions. acs.orgusda.gov
This technique has been applied to the analysis of seed oils containing α-eleostearic acid, such as cherry pit oil. usda.gov The first dimension typically involves non-aqueous reversed-phase (NARP)-HPLC, while the second dimension can utilize a silver-ion UHPLC column to separate TAG isomers based on the degree of unsaturation and geometry of the fatty acyl chains. acs.orgusda.gov This powerful combination allows for detailed identification and quantification of TAG species containing α-eleostearic acid and its isomers. usda.gov
Spectroscopic Characterization (e.g., ¹H NMR, Raman, FT-IR)
Spectroscopic methods are crucial for the structural elucidation and confirmation of α-eleostearic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed information about the chemical environment of protons in the molecule. The ¹H-NMR spectrum of α-eleostearic acid shows characteristic signals in the olefinic region (5.20–6.40 ppm) corresponding to the protons of the conjugated double bonds. researchgate.netmdpi.com Homonuclear decoupling techniques can be used to simplify complex spectra and determine the coupling constants, which helps in confirming the geometry (cis/trans) of the double bonds. mdpi.comresearchgate.net
Raman Spectroscopy is another valuable tool for characterizing conjugated fatty acids. acs.orgnih.gov The Raman spectrum of molecules containing conjugated C=C bonds exhibits distinct bands. For conjugated linoleic acids (CLA), a characteristic band appears around 1653 cm⁻¹. acs.org The technique can be used to identify and quantify conjugated fatty acids in various samples, including milk fat and oils. acs.orgnih.gov
FT-IR (Fourier-Transform Infrared) Spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of α-eleostearic acid shows characteristic absorption bands. A doublet with a strong band around 991 cm⁻¹ and a weaker band at 963 cm⁻¹ is indicative of the cis, trans, trans conjugated system of α-eleostearic acid. academicjournals.org This technique has been used to identify α-eleostearic acid in various seed oils and to study its interactions in lipid systems. nih.govresearchgate.net
Table 3: Spectroscopic Data for α-Eleostearic Acid
| Technique | Key Spectral Features | Application | Reference |
|---|---|---|---|
| ¹H NMR | Olefinic protons in the region of 5.20–6.40 ppm. | Structural elucidation, confirmation of double bond geometry. | researchgate.netmdpi.com |
| Raman | Specific scattering bands for conjugated C=C bonds (e.g., ~1650 cm⁻¹). | Identification and quantification of conjugated systems. | acs.orgacs.org |
| FT-IR | Doublet with strong band ~991 cm⁻¹ and weaker band ~963 cm⁻¹. | Identification of the cis, trans, trans conjugated diene system. | academicjournals.orgnih.gov |
Advanced Mass Spectrometry Techniques (e.g., EI, CI, APCI, APPI, ESI, HRAM)
Advanced mass spectrometry (MS) techniques are indispensable for the detailed analysis of α-eleostearic acid in various matrices. The choice of ionization method is critical and depends on the sample type, the required sensitivity, and the desired structural information.
Electron Ionization (EI) is a classic, hard ionization technique often used in conjunction with Gas Chromatography (GC-MS). When analyzing α-eleostearic acid, it is typically converted to its methyl ester (α-EAS) first. EI provides detailed structural information through characteristic fragmentation patterns, although the molecular ion peak may be weak. For instance, the mass spectrum of the methyl ester of α-eleostearic acid shows an expected molecular ion at m/z 369. academicjournals.org
Chemical Ionization (CI) is a softer ionization technique that produces less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight of α-eleostearic acid.
Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar compounds like fatty acid methyl esters and is commonly coupled with Liquid Chromatography (LC). It is a robust technique for quantifying α-eleostearic acid in complex mixtures.
Atmospheric Pressure Photoionization (APPI) offers an alternative ionization method, particularly for nonpolar compounds, and can provide enhanced sensitivity for certain analytes.
Electrospray Ionization (ESI) is a very common soft ionization technique for LC-MS analysis. While direct analysis of the nonpolar α-eleostearic acid can be challenging, derivatization can improve its ionization efficiency. ESI is particularly powerful when coupled with high-resolution mass spectrometry for accurate mass measurements.
High-Resolution Accurate-Mass (HRAM) Mass Spectrometry , such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements (typically with errors <5 ppm). This capability allows for the determination of the elemental composition of α-eleostearic acid and its metabolites, enabling their unambiguous identification in complex biological samples. acs.org For example, HRAM has been used to identify a dihydroxy derivative of α-eleostearic acid. acs.org
| Ionization Technique | Principle | Applicability for α-Eleostearic Acid | Information Obtained |
|---|---|---|---|
| Electron Ionization (EI) | High-energy electrons cause extensive fragmentation. | Used in GC-MS for the analysis of the methyl ester derivative (α-EAS). academicjournals.org | Detailed structural information from fragmentation patterns. academicjournals.org |
| Chemical Ionization (CI) | A reagent gas ionizes the analyte through proton transfer, resulting in less fragmentation. | Provides molecular weight confirmation. | Abundant protonated molecule [M+H]⁺. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then ionizes the analyte. | Suitable for LC-MS analysis of less polar fatty acid esters. | Reliable molecular weight information. |
| Atmospheric Pressure Photoionization (APPI) | Photons are used to ionize the analyte, often with a dopant. | Effective for nonpolar compounds and can offer high sensitivity. | Molecular weight information. |
| Electrospray Ionization (ESI) | A high voltage creates charged droplets from which ions are desorbed. | Widely used in LC-MS for lipidomics; derivatization may be needed for α-eleostearic acid. | Accurate mass and structural data, especially with HRAM. |
| High-Resolution Accurate-Mass (HRAM) MS | Provides highly precise mass-to-charge ratio (m/z) measurements. | Coupled with ESI or APCI for unambiguous identification of α-eleostearic acid and its metabolites. acs.org | Precise elemental composition. acs.org |
Chemometric Approaches for Data Analysis and Biomarker Identification (e.g., PCA, PLS-DA, PLS, OPLS)
Chemometric methods are essential for interpreting the large and complex datasets generated in lipidomics research involving α-eleostearic acid. These statistical tools help to identify patterns, classify samples, and discover potential biomarkers.
Principal Component Analysis (PCA) is an unsupervised method used to visualize the inherent structure of the data. In studies involving α-eleostearic acid, PCA can reveal clustering of samples based on their metabolic profiles, for instance, to distinguish between different rice varieties or treatment groups. mdpi.comresearchgate.net
Partial Least Squares (PLS) is a supervised regression method used to correlate variables. It can be employed to model the relationship between the concentration of α-eleostearic acid and a specific biological or quality parameter.
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification technique that is widely used in metabolomics to distinguish between predefined groups. For example, it can be applied to mass spectrometry data to identify which lipid species, including α-eleostearic acid, are responsible for separating different sample classes. mdpi.comresearchgate.net The quality of a PLS-DA model is often assessed through permutation tests. mdpi.com
Orthogonal Partial Least Squares (OPLS) and its discriminant variant, OPLS-DA , are advanced forms of PLS that improve the interpretation of models by separating the variation in the data that is correlated to the response from the uncorrelated (orthogonal) variation. researchgate.net This makes it easier to identify true biomarkers. OPLS-DA has been used to differentiate samples based on their geographical origin by analyzing their chemical profiles. researchgate.net
In one study, a correlation analysis following metabolomic profiling identified α-eleostearic acid as a potential biomarker for evaluating rice quality. mdpi.com
| Chemometric Method | Type | Purpose | Application in α-Eleostearic Acid Research | Key Outputs |
|---|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Data exploration and visualization of sample groupings. | To observe natural clustering of samples based on their lipid profiles. mdpi.comresearchgate.net | Scores plots, Loadings plots. |
| Partial Least Squares (PLS) | Supervised | Regression modeling to find relationships between variables. | To correlate α-eleostearic acid levels with specific outcomes. | Regression coefficients, VIP scores. |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification to distinguish between predefined groups. | To identify lipids like α-eleostearic acid that differentiate sample classes. mdpi.comresearchgate.net | Scores plots, Loadings plots, VIP scores. |
| Orthogonal Partial Least Squares (OPLS-DA) | Supervised | Classification and enhanced biomarker discovery. | To improve model interpretability and more clearly identify biomarkers. researchgate.net | S-plots, Scores plots, Loadings plots. |
Comparative Research and Interrelationships with Other Fatty Acids
Comparative Biological Activities with Conjugated Linoleic Acid (CLA) Isomers
Alpha-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLNA), has demonstrated distinct and often more potent biological activities compared to conjugated linoleic acid (CLA) isomers. Research highlights significant differences in their anti-cancer and metabolic effects.
In studies on human breast cancer cells (MDA-MB-231 and MDA-ERα7), α-ESA showed markedly stronger anti-proliferative activity at concentrations of 20 to 80 μmol/L than CLA. aacrjournals.org At a concentration of 40 μmol/L, α-ESA induced apoptosis in 70-90% of these cells, whereas CLA at the same concentration only caused 5-10% apoptosis, a rate similar to untreated control cells. aacrjournals.org Furthermore, α-ESA demonstrated a more potent anti-tumor effect than CLA isomers (9Z,11E-CLA and 10E,12Z-CLA) in nude mice transplanted with human colon cancer cells. nih.govoup.com This enhanced effect is linked to α-ESA's ability to induce apoptosis via lipid peroxidation. nih.gov
Metabolically, the effects of α-ESA and CLA also diverge. In a study on mice, a diet supplemented with 1% CLA led to a significant decrease in perirenal and epididymal adipose tissue weight, but also a significant increase in liver weight and liver triacylglycerol (TAG) levels. scispace.com In contrast, diets supplemented with 1% α-ESA did not affect adipose tissue or liver weights but did cause a significant decrease in liver TAG levels. scispace.com These findings underscore that CLNA and CLA have differential impacts on body fat mass and liver TAG accumulation. scispace.com While α-ESA is metabolized in vivo to cis-9, trans-11 CLA, its initial biological activities appear distinct. wikipedia.orgmdpi.comnih.gov The protective benefits of CLNAs are often linked to their conversion to CLAs. mdpi.com
Table 1: Comparative Biological Activities of α-Eleostearic Acid (α-ESA) vs. Conjugated Linoleic Acid (CLA)
| Biological Activity | α-Eleostearic Acid (α-ESA) | Conjugated Linoleic Acid (CLA) | References |
|---|---|---|---|
| Anti-proliferative Effect (Breast Cancer Cells) | Strong inhibition at 20-80 μmol/L | Weak inhibition at 20-80 μmol/L | aacrjournals.org |
| Apoptosis Induction (Breast Cancer Cells, 40 μmol/L) | 70-90% apoptosis | 5-10% apoptosis (similar to control) | aacrjournals.org |
| In Vivo Anti-tumor Effect (Colon Cancer) | Stronger than CLA; induces apoptosis via lipid peroxidation | Weaker anti-tumor effect compared to α-ESA | nih.govoup.com |
| Effect on Adipose Tissue (Mice, 1% diet) | No significant effect on weight | Significantly decreased perirenal and epididymal fat weight | scispace.com |
| Effect on Liver Triacylglycerols (TAG) (Mice, 1% diet) | Significantly decreased | Significantly increased | scispace.com |
Differentiation and Comparison with other Conjugated Linolenic Acid (CLNA) Isomers (e.g., Punicic Acid, Calendic Acid)
This compound is one of several naturally occurring isomers of conjugated linolenic acid (CLNA), which also include punicic acid, calendic acid, catalpic acid, and jacaric acid. mdpi.comnih.gov These isomers differ in the geometric configuration (cis/trans) and position of their three conjugated double bonds, leading to distinct physical and biological properties. scielo.brbsuedu.ru
Structurally, α-ESA is (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. wikipedia.org It differs from punicic acid (cis-9, trans-11, cis-13) in the geometry of the double bond at the 13th carbon. scielo.br Calendic acid (trans-8, trans-10, cis-12) is a positional isomer, with the conjugated system located at carbons 8, 10, and 12. mdpi.comnih.gov These structural variations influence their metabolic fate and efficacy. For instance, the conversion rate of α-ESA to CLA in the liver is higher than that of punicic acid. nih.gov
In terms of biological activity, α-ESA has shown more predominant antioxidant activity than punicic acid in studies evaluating oxidative stress. researchgate.netjscimedcentral.com When tested against sodium arsenite-induced oxidative stress in rats, both fatty acids restored altered biochemical parameters, but the effect of α-ESA was more pronounced. researchgate.net This superior antioxidant capacity is attributed to its higher number of trans double bonds. researchgate.netjscimedcentral.com However, a mixture of both α-ESA and punicic acid has demonstrated synergistic protective effects. jscimedcentral.com
Comparisons with calendic acid show differences in anti-cancer properties. While both α- and β-calendic acid induce apoptosis in cancer cells, the trans isomer (β-calendic acid) is reported to be more active in inhibiting cancer cell growth than the cis isomer (α-calendic acid). d-nb.info The various CLNA isomers, including α-ESA, punicic acid, and calendic acid, are all recognized for their potential anti-carcinogenic, anti-adipogenic, and anti-inflammatory activities. juniperpublishers.comacs.org
Table 2: Differentiation of α-Eleostearic Acid and Other CLNA Isomers
| Isomer | Chemical Structure (IUPAC Name) | Key Comparative Findings | References |
|---|---|---|---|
| α-Eleostearic Acid (α-ESA) | (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid | More effective at converting to CLA than punicic acid. nih.gov Shows more predominant antioxidant activity than punicic acid. researchgate.netjscimedcentral.com | wikipedia.org |
| Punicic Acid | (9Z,11E,13Z)-Octadeca-9,11,13-trienoic acid | Accumulates in higher amounts in tissues compared to α-ESA. nih.gov The only structural difference from α-ESA is the cis configuration at the Δ13 double bond. scielo.br | nih.govnih.gov |
| Calendic Acid | (8E,10E,12Z)-Octadeca-8,10,12-trienoic acid | A positional isomer of α-ESA. nih.gov Its trans isomer (β-calendic) is more active in inhibiting cancer cell growth than its cis isomer (α-calendic). d-nb.info | nih.govjst.go.jp |
| Catalpic Acid | (9E,11E,13Z)-Octadeca-9,11,13-trienoic acid | A geometric isomer of α-ESA and punicic acid. nih.gov | nih.gov |
| Jacaric Acid | (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid | A positional and geometric isomer of α-ESA. nih.gov | nih.gov |
Interactions and Metabolism with Other Polyunsaturated Fatty Acids (PUFAs)
The metabolism of this compound is closely intertwined with that of other polyunsaturated fatty acids (PUFAs), particularly through its conversion to conjugated linoleic acid (CLA). nih.gov In rats, α-ESA is rapidly converted into 9Z,11E-CLA through a Δ13-saturation reaction. nih.gov This conversion is an enzyme-mediated process dependent on NADPH and occurs in the liver, kidney, and small intestine. nih.gov The ability of α-ESA to be metabolized into CLA means that some of its biological effects may be mediated by CLA. mdpi.com For example, since CLA is a known ligand for the nuclear receptor PPAR-β, α-ESA can indirectly influence pathways regulated by this receptor. mdpi.com
Alpha-linolenic acid (ALA), the non-conjugated omega-3 isomer of α-ESA, does not relieve essential fatty acid deficiency, whereas ALA does. wikipedia.org PUFAs are broadly categorized into omega-3 and omega-6 families, with ALA and linoleic acid being the parent compounds, respectively. nih.govannualreviews.org While α-ESA is an isomer of the omega-3 ALA, its metabolism and biological actions are distinct. For instance, α-ESA has been shown to inhibit the PI3K/Akt/GSK-3β survival pathway in breast cancer cells, an effect also modulated by other n-3 PUFAs like DHA and EPA. spandidos-publications.com Specifically, α-ESA reduces the phosphorylation of Akt and GSK-3β, contributing to its anti-tumor activity. spandidos-publications.com
Furthermore, the metabolism of α-ESA can be influenced by the presence of other PUFAs. In studies comparing diets supplemented with 1% α-ESA versus 1% punicic acid in mice, the proportion of docosahexaenoic acid (DHA, 22:6 n-3) was significantly increased in the liver phospholipids (B1166683) of mice supplemented with punicic acid, but not with α-ESA. scielo.br This suggests that the specific isomeric structure of a CLNA influences its subsequent metabolism and interaction with the elongation and desaturation pathways that produce long-chain PUFAs like DHA from ALA. scielo.brjscimedcentral.com
Future Research Trajectories and Academic Significance
Further Elucidation of Undetermined Metabolic Pathways and Enzymatic Mechanisms
While it is established that α-eleostearic acid (α-ESA) is converted into cis-9, trans-11-conjugated linoleic acid (c9,t11-CLA) in mammals, the complete metabolic cascade and all involved enzymes are not fully elucidated nih.govresearchgate.netwikipedia.orgnih.gov. Initial studies demonstrated this conversion is an NADPH-dependent enzymatic reaction that occurs primarily in the liver, kidney, and small intestine nih.govnii.ac.jpelsevierpure.com. This process involves a Δ13-saturation reaction nih.govelsevierpure.com.
Recent research has made significant strides in identifying the specific enzymes responsible. Studies using mouse hepatic microsomes have pointed to the cytochrome P450 (CYP) system as the key player. Specifically, the CYP4F13 enzyme has been identified as the major enzyme responsible for the conversion of α-ESA into c9,t11-CLA nih.gov. This was determined through inhibition studies where CYP4 inhibitors, like 17-ODYA and HET0016, and the CYP4F substrate prostaglandin A1, strongly inhibited CLA formation nih.gov.
However, questions remain regarding the complete pathway. Future research should focus on:
Identifying other potential enzymes and cofactors: While CYP4F13 is a major enzyme, other enzymes in different tissues may also contribute to the metabolism of α-ESA.
Mapping the complete metabolic fate: The downstream metabolites of the initially formed c9,t11-CLA from α-ESA need to be comprehensively identified and their biological activities characterized.
Investigating inter-species differences: Metabolic pathways can vary significantly between species. Further studies are needed to confirm if the CYP4F13-mediated pathway is conserved in humans.
In plants like Momordica charantia, α-ESA is synthesized from linoleic acid while it is esterified to phosphatidylcholine mdpi.comnih.gov. This biosynthesis is an area where further enzymatic and mechanistic details could be explored, potentially offering insights into producing conjugated fatty acids.
In-depth Characterization of Cellular Targets and Molecular Interactions
α-Eleostearic acid exerts its biological effects by modulating a variety of cellular targets and signaling pathways. A primary area of future research is the in-depth characterization of these molecular interactions to understand its pleiotropic effects.
Key Molecular Targets of α-Eleostearic Acid:
| Target/Pathway | Cellular Context | Observed Effect |
| PPARγ | Colon & Breast Cancer Cells | Upregulation of expression, leading to apoptosis and cell cycle arrest. nih.govnih.gov |
| HER2/HER3 Signaling | Breast Cancer Cells | Reduction of HER2/HER3 heterodimer protein levels, inhibiting downstream survival pathways. spandidos-publications.com |
| Akt/GSK-3β/BAD | Breast Cancer Cells | Decreased phosphorylation of Akt, leading to reduced phosphorylation of GSK-3β and BAD, promoting apoptosis. spandidos-publications.com |
| ERK 1/2 | Breast & HeLa Cells | Inhibition of ERK 1/2 phosphorylation, contributing to suppressed proliferation. nih.govnih.gov |
| NF-κB | Central Nervous System (CNS) | Acts as an antagonist, potentially through its metabolite CLA which is a ligand for PPAR-β. mdpi.comnih.gov |
| CISD2 | CNS | Elevates levels of CDGSH iron-sulfur domain 2 (CISD2), a protein that can protect against neuroinflammation. mdpi.comnih.gov |
| Apoptosis Pathways | Leukemia & Breast Cancer | Induces apoptosis via loss of mitochondrial membrane potential and translocation of apoptosis-inducing factor (AIF) and endonuclease G. aacrjournals.orgmedchemexpress.com |
Future research should aim to:
Elucidate direct binding interactions: Determine whether α-ESA or its metabolites directly bind to transcription factors like PPARγ and other identified protein targets.
Uncover novel targets: Employ unbiased screening approaches, such as proteomics and transcriptomics, to identify new cellular targets and pathways affected by α-ESA.
Investigate the role of lipid peroxidation: The pro-oxidant effects of α-ESA appear crucial for its anticancer activity, and this mechanism, including the specific reactive oxygen species generated, warrants deeper investigation nih.govaacrjournals.orgoup.com.
Differentiate effects of α-ESA vs. its metabolites: A significant challenge is to discern which biological effects are attributable to α-ESA itself versus its primary metabolite, c9,t11-CLA researchgate.net.
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies
Current understanding of α-ESA's bioactivity has been built upon a range of established research models. In vitro studies have frequently utilized various human cancer cell lines, providing foundational knowledge of its anti-proliferative and pro-apoptotic effects researchgate.net.
Examples of In Vitro Models Used in α-Eleostearic Acid Research:
| Cell Line | Cancer Type | Key Findings |
| MCF-7, SKBR3, T47D | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. nih.govspandidos-publications.comresearchgate.net |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation and induction of apoptosis via an oxidation-dependent mechanism. aacrjournals.org |
| DLD-1, HT29 | Colon Cancer | Suppression of tumor growth, induction of apoptosis. medchemexpress.comoup.com |
| HL60 | Leukemia | Induction of programmed cell death. wikipedia.orgmedchemexpress.com |
| HeLa | Cervical Cancer | Induction of apoptosis and autophagy. nih.gov |
In vivo studies have largely been conducted in rodent models. Experiments in rats have been crucial for elucidating the metabolic conversion of α-ESA to CLA, utilizing both conventional and germ-free rats to confirm the enzymatic nature of the conversion wikipedia.orgnih.govelsevierpure.com. Nude mice with transplanted human cancer cells have been used to demonstrate the antitumor effects of α-ESA oup.com.
To advance the field, future research requires the development and application of more sophisticated models:
Three-dimensional (3D) organoid and spheroid cultures: These models more accurately mimic the tumor microenvironment and can provide better predictive data on α-ESA's efficacy compared to traditional 2D cell cultures.
Patient-derived xenografts (PDX): Using PDX models, where patient tumor tissue is implanted into immunodeficient mice, would allow for the evaluation of α-ESA's therapeutic potential in a more clinically relevant setting.
Genetically engineered mouse models (GEMMs): GEMMs that spontaneously develop specific diseases (e.g., types of cancer or inflammatory conditions) can be used to study the preventative and therapeutic effects of α-ESA in a context that more closely resembles human pathophysiology.
Microfluidic "organ-on-a-chip" models: These systems can be used to study the metabolism and effects of α-ESA on specific human organs, such as the liver or intestine, in a controlled environment.
Exploration of Biological Activities in Diverse Pathophysiological Contexts
The biological activities of α-ESA have been explored primarily in the context of cancer, but its properties suggest potential applications in a wider range of diseases. Future research should systematically explore its efficacy in various pathophysiological settings.
Established and Potential Biological Activities of α-Eleostearic Acid:
| Biological Activity | Pathophysiological Context | Key Research Findings |
| Anti-Carcinogenic | Breast, Colon Cancer | Induces apoptosis, causes cell cycle arrest, and suppresses tumor growth in both in vitro and in vivo models. wikipedia.orgnih.govoup.com |
| Anti-Inflammatory | Inflammatory Bowel Disease, CNS Injuries | May ameliorate inflammation by activating PPAR-γ or antagonizing NF-κB. mdpi.comnih.govnih.gov |
| Antioxidant | Oxidative Stress | Can attenuate lipid peroxidation and reverse oxidative stress induced by agents like sodium arsenite. mdpi.commedchemexpress.comnih.gov |
| Neuroprotective | Neurodegeneration, Neurotrauma | May protect against neuroinflammation and mitochondrial dysfunction by elevating CISD2 protein levels. mdpi.comnih.gov |
| Anti-Adipogenic | Obesity | Has been shown to induce programmed cell death in fat cells. wikipedia.org |
Future research directions include:
Metabolic Syndrome: Investigating the effects of α-ESA on insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease.
Cardiovascular Diseases: Exploring its potential anti-atherosclerotic properties, given the known benefits of other conjugated fatty acids nih.gov.
Autoimmune Disorders: Assessing its immunomodulatory effects in models of diseases like rheumatoid arthritis or multiple sclerosis.
Neurodegenerative Diseases: Expanding on preliminary findings to test its efficacy in models of Alzheimer's or Parkinson's disease, focusing on its anti-inflammatory and neuroprotective mechanisms nih.gov.
Methodological Refinements for Enhanced Analytical Precision and Reproducibility
Accurate and reproducible quantification of α-ESA and its metabolites in biological matrices is fundamental for rigorous mechanistic and preclinical studies. A variety of analytical techniques have been employed for the characterization and quantification of fatty acids, including α-ESA.
Commonly used methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): Used for determining the positional and geometric isomerism of α-ESA and its metabolites nih.govgeorgiasouthern.edu.
High-Performance Liquid Chromatography (HPLC): Employed for the isolation and quantification of α-ESA and CLA from tissue samples nih.govredalyc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to confirm the chemical structure of α-ESA and its isomers nih.govgeorgiasouthern.edu.
Infrared (FT-IR) and Raman Spectroscopy: Applied for verifying the successful isolation of fatty acids from natural oil sources georgiasouthern.edu.
Despite the availability of these techniques, there is a need for methodological refinement to enhance precision, sensitivity, and throughput. Future efforts should focus on:
Development of standardized protocols: Establishing standardized methods for sample extraction, preparation, and analysis across different laboratories to improve the reproducibility of results.
Advanced mass spectrometry techniques: Utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to develop highly sensitive and specific assays for quantifying low-abundance metabolites of α-ESA in complex biological samples.
Stable isotope tracing: Employing stable isotope-labeled α-ESA (e.g., using ¹³C) in metabolic studies to unequivocally track its conversion and incorporation into different lipid pools in vivo.
Improved chromatographic separation: Developing advanced HPLC and GC methods that can effectively separate the various geometric isomers of conjugated linolenic and linoleic acids, which often have overlapping properties but different biological activities.
By addressing these future research trajectories, the scientific community can build a more comprehensive understanding of α-eleostearic acid, moving from fundamental discoveries to potential translational applications in health and disease.
Q & A
Q. What are the primary natural sources of α-ESA, and how is it isolated for experimental use?
α-ESA is predominantly found in bitter gourd (Momordica charantia) seed oil (~60%) and tung oil (~80%). Isolation methods include liquid-liquid partitioning, silica gel column chromatography, and HPLC purification using C18 columns. For example, α-ESA and its dihydroxy derivative were isolated from bitter gourd ethanol extracts using sequential fractionation and structural confirmation via NMR and mass spectrometry .
Q. What in vitro models are commonly used to study α-ESA’s anti-inflammatory effects?
Computational docking for PPARγ agonist screening (e.g., virtual ligand libraries) and experimental validation in murine models of dextran sulfate sodium (DSS)-induced colitis are standard approaches. α-ESA’s PPARγ activation reduces macrophage infiltration and ameliorates IBD symptoms in mice, assessed via histopathology and cytokine profiling .
Q. How is α-ESA metabolized in vivo, and what analytical techniques confirm its metabolic products?
α-ESA undergoes Δ13-saturation via NADPH-dependent enzymes in liver, kidney, and intestinal tissues, converting it to 9Z11E-conjugated linoleic acid (CLA). Germ-free rat studies and tissue homogenate assays with coenzymes (e.g., NADPH) are used to track this conversion. GC-EI/MS and ¹³C-NMR confirm the structural identity of metabolites .
Q. What cell lines are standard for evaluating α-ESA’s cytotoxic effects?
HL60 leukemia, HT29 colon carcinoma, and MCF-7 breast cancer cells are frequently used. Apoptosis is measured via DNA fragmentation, caspase-3/9 activation, and flow cytometry. For instance, α-ESA induced apoptosis in HL60 cells at 5 µM (24 h incubation) and 160 µM (5 h incubation) .
Advanced Research Questions
Q. How do researchers resolve contradictions in α-ESA’s apoptotic mechanisms across studies?
Discrepancies arise from concentration-dependent effects (e.g., 5 µM vs. 160 µM) and cell-type specificity. For example, α-ESA activates PPARγ in MCF-7 cells (upregulating p53/p21) but induces lipid peroxidation in DLD-1 colon cancer xenografts. Antioxidants like α-tocopherol are used to isolate oxidative vs. receptor-mediated pathways .
Q. What methodologies distinguish α-ESA’s direct effects from those of its metabolites (e.g., CLA)?
Germ-free rat models and enzyme inhibition assays (e.g., NADPH blockers) isolate endogenous conversion pathways. Studies show CLA is detected in liver and plasma post-α-ESA administration, but α-ESA’s direct antitumor activity is confirmed via in vitro assays with antioxidants to suppress metabolite interference .
Q. How is α-ESA’s role in autophagy characterized mechanistically?
Autophagy induction is assessed via LC3-I/II conversion (Western blot) and autophagic vacuole formation (fluorescence microscopy). In HeLa cells, α-ESA downregulates AKT/mTOR signaling by reducing phosphorylated p70S6K and AKT, linking lipid peroxidation to autophagic flux .
Q. What experimental designs address α-ESA’s dual PPARγ-dependent and -independent anti-inflammatory effects?
PPARγ-knockout murine models and siRNA-mediated gene silencing in macrophages are employed. For instance, α-ESA reduced colitis severity in wild-type mice but showed partial efficacy in PPARγ⁻/⁻ models, indicating additional pathways (e.g., NF-κB inhibition) .
Q. How do researchers validate α-ESA’s structural identity and purity in pharmacological studies?
Techniques include:
Q. What in vivo models elucidate α-ESA’s antitumor efficacy and safety?
Nude mice xenografted with DLD-1 colon cancer cells are fed α-ESA-supplemented diets (1% w/w). Tumor suppression is quantified via caliper measurements, while lipid peroxidation (MDA levels) and apoptosis (TUNEL assays) validate mechanisms. Toxicity is assessed via liver enzyme panels and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
